

physical and chemical properties of (4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Benzylmorpholin-3-yl)methanol

Cat. No.: B027052

[Get Quote](#)

An In-depth Technical Guide to (4-Benzylmorpholin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-3-yl)methanol is a chiral organic compound recognized as a valuable intermediate in pharmaceutical synthesis and drug discovery. Its structure, featuring a morpholine ring substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 3-position, makes it a key building block for developing novel therapeutic agents, particularly those targeting neurological or metabolic disorders.^[1] The stereochemistry of this compound is crucial, as different enantiomers often exhibit distinct biological activities.^[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **(4-Benzylmorpholin-3-yl)methanol**.

Physicochemical Properties

(4-Benzylmorpholin-3-yl)methanol can exist in various forms, including as a racemate, as individual enantiomers ((S) and (R)), and as a hydrochloride salt. The properties of these forms are summarized below.

General Properties

Property	Value	Source
Molecular Formula	$C_{12}H_{17}NO_2$	[2]
Molecular Weight	207.27 g/mol	[2] [3]
IUPAC Name	(4-benzylmorpholin-3-yl)methanol	

Enantiomers and Salts

Compound	CAS Number	Molecular Formula	Molecular Weight	Notes
(4-Benzylmorpholin-3-yl)methanol (racemate)	110167-20-9	$C_{12}H_{17}NO_2$	207.273 g/mol	A mixture of (S) and (R) enantiomers. [2]
(S)-(4-Benzylmorpholin-3-yl)methanol	Not specified	$C_{12}H_{17}NO_2$	207.27 g/mol	The (S)-enantiomer is often used in pharmaceutical research. [1] [3]
(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride	916483-67-5, 101376-25-4	$C_{12}H_{18}ClNO_2$	243.73 g/mol	The hydrochloride salt offers enhanced stability and solubility. [1]
(R)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride	Not specified	$C_{12}H_{18}ClNO_2$	Not specified	The (R)-enantiomer is also available for research purposes. [4]

Solubility

Solvent	Solubility	Notes
Methanol	30 mg/mL	Data for a related compound, likely indicative for the hydrochloride salt.
0.1N HCl	18.4 mg/mL	Data for a related compound, likely indicative for the hydrochloride salt.
Water	11.2 mg/mL	Data for a related compound, likely indicative for the hydrochloride salt. ^[5]

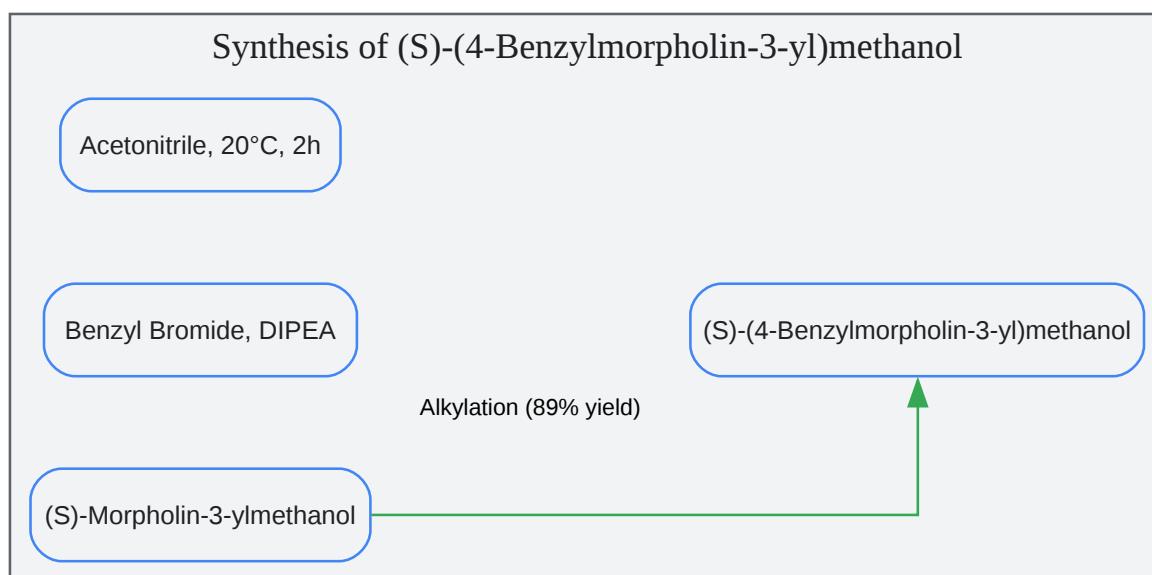
Note: Specific melting and boiling points for **(4-Benzylmorpholin-3-yl)methanol** and its salts are not readily available in the reviewed literature.

Spectral Data

While detailed spectra for **(4-Benzylmorpholin-3-yl)methanol** are not widely published, typical spectral characteristics for related morpholinylmethanol derivatives have been reported:

- ¹H-NMR: Characteristic multiplets are observed for aromatic protons (7.2–7.4 ppm), morpholine ring protons (3.4–3.9 ppm), and benzylic methylene protons (2.6–2.7 ppm).^[1]
- Mass Spectrometry: Electrospray ionization (ESI) is commonly used to confirm the molecular weight, with the protonated molecule $[M+H]^+$ being a key indicator.^[1]

Synthesis and Chemical Reactions


(4-Benzylmorpholin-3-yl)methanol is typically synthesized from its corresponding morpholin-3-ylmethanol precursor. The following sections detail the experimental protocols for its synthesis and subsequent chemical modifications.

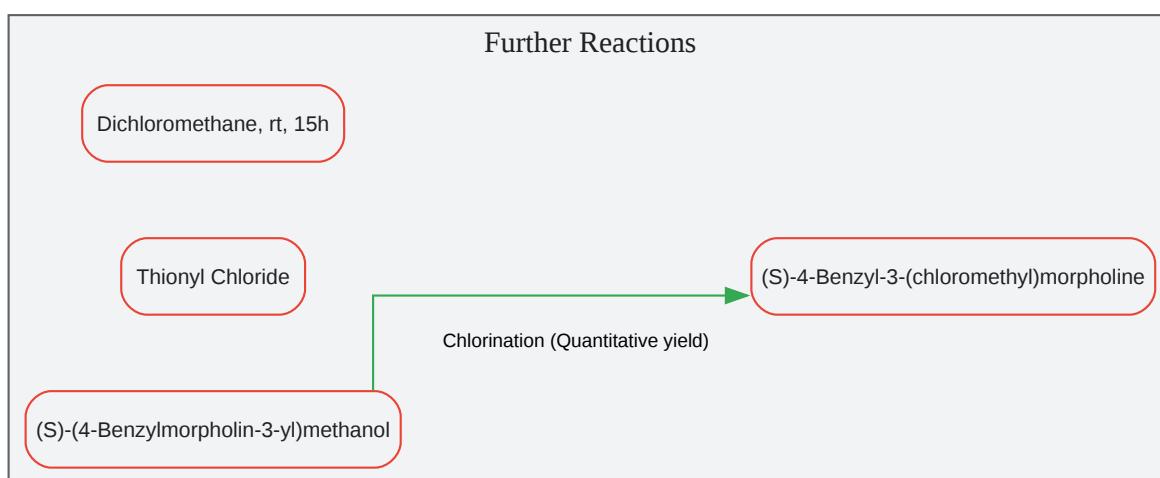
Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

The synthesis involves the N-alkylation of (S)-morpholin-3-ylmethanol with benzyl bromide.

Experimental Protocol:

- Reaction: (S)-Morpholin-3-ylmethanol is reacted with benzyl bromide in the presence of N,N-Diisopropylethylamine (DIPEA) as a base.[1]
- Solvent: Acetonitrile.[1]
- Temperature and Time: The reaction is carried out at room temperature (approximately 20°C) for 2 hours.[1]
- Workup: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the product.[1]
- Yield: 89%. [1]
- Characterization: Mass spectrometry should show an $[M+H]^+$ ion at m/z 208.[1]

[Click to download full resolution via product page](#)


Caption: Synthetic route for (S)-(4-Benzylmorpholin-3-yl)methanol.

Subsequent Reactions

(S)-(4-Benzylmorpholin-3-yl)methanol can be further modified, for example, by chlorination of the primary alcohol.

Experimental Protocol for Chlorination:

- Reaction: The alcohol is treated with thionyl chloride.[1]
- Solvent: Dichloromethane.[1]
- Temperature and Time: The reaction is stirred at room temperature for 15 hours.[1]
- Workup: Aqueous sodium hydroxide is added, followed by neutralization with 2N hydrochloric acid. The product is extracted with dichloromethane, washed with water and brine, dried, and concentrated.[1]
- Yield: Quantitative (100%).[1]
- Characterization: Mass spectrometry should show an $[M+H]^+$ at m/z 226 for (S)-4-Benzyl-3-(chloromethyl)morpholine.[1]

[Click to download full resolution via product page](#)

Caption: Chlorination of **(S)-(4-Benzylmorpholin-3-yl)methanol**.

Biological Activity and Applications

(S)-(4-Benzylmorpholin-3-yl)methanol and its derivatives are recognized for their potential biological activities, making them valuable in pharmacological research.^[1] Preliminary studies suggest that these compounds may interact with various neurotransmitter receptors and enzymes involved in metabolic pathways.^[1]

The hydrochloride salt form is often preferred for pharmaceutical applications due to its improved physicochemical properties, such as stability and solubility.^[1] This compound serves as a crucial building block in the synthesis of more complex molecules for drug development, particularly for targeting specific molecular pathways.^[1]

While the exact mechanisms of action are still under investigation, the chiral nature of (S)-(4-Benzylmorpholin-3-yl)methanol is critical for its specific interactions with biological targets.^[1]

Safety and Handling

Standard laboratory safety precautions should be observed when handling (4-Benzylmorpholin-3-yl)methanol and its derivatives. This includes the use of personal protective equipment such as gloves and safety glasses. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(4-Benzylmorpholin-3-yl)methanol is a versatile chiral intermediate with significant potential in the field of medicinal chemistry. Its well-defined synthesis and potential for further functionalization make it an attractive starting material for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action will be crucial in fully realizing its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 2. (4-benzylmorpholin-3-yl)methanol;CAS No.:110167-20-9 [chemshuttle.com]
- 3. (s)-(4-Benzylmorpholin-3-yl)methanol | C12H17NO2 | CID 1514270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. danabiosci.com [danabiosci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [physical and chemical properties of (4-Benzylmorpholin-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027052#physical-and-chemical-properties-of-4-benzylmorpholin-3-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com